CEP-9722 (CAS 916574-83-9) is a highly water-soluble prodrug of the potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor, CEP-8983. Engineered specifically to overcome the severe solubility and oral bioavailability limitations of its active moiety, CEP-9722 rapidly converts to CEP-8983 in vivo, delivering single-digit to low double-digit nanomolar inhibition (PARP-2 IC50 = 6 nM; PARP-1 IC50 = 20 nM). For procurement professionals and formulation scientists, CEP-9722 represents a critical material for preclinical and clinical modeling where aqueous processability, oral dosing compatibility, and high systemic exposure are required without relying on complex, harsh, or toxic solvent vehicles [1].
Substituting CEP-9722 with its active moiety (CEP-8983) or older PARP inhibitors (such as CEP-6800) introduces severe bottlenecks in formulation and preclinical reproducibility. CEP-8983 possesses exceptionally poor aqueous solubility, making oral formulation and consistent systemic delivery highly challenging without specialized excipients. Furthermore, older generation analogs like CEP-6800 exhibit inherent myelotoxicity, causing neutropenia independent of chemotherapeutic co-administration. CEP-9722 bypasses these failure points by utilizing a prodrug architecture that ensures rapid in vivo conversion (<5 minutes) while strictly avoiding the potentiation of myelosuppression, making it the necessary choice for combination therapy models and oral pharmacokinetic studies where baseline toxicity must be minimized [1].
CEP-9722 was specifically synthesized to resolve the delivery barriers of its active form. When formulated in 45% (w/v) gluconic acid, CEP-9722 achieves rapid (<5 min) and complete nonenzymatic conversion to CEP-8983 in vivo. This prodrug approach yields plasma concentrations at a Cmax approximately 100-fold higher than the cellular IC50, a pharmacokinetic profile unattainable with the poorly soluble CEP-8983 parent compound under standard dosing conditions [1].
| Evidence Dimension | In vivo deliverability and Cmax achievement |
| Target Compound Data | CEP-9722 (Achieves Cmax ~100-fold cellular IC50 via rapid <5 min conversion) |
| Comparator Or Baseline | CEP-8983 (Poorly soluble, low oral bioavailability) |
| Quantified Difference | 100-fold Cmax over IC50 threshold enabled by prodrug solubility |
| Conditions | In vivo pharmacokinetic models; 45% gluconic acid formulation |
Allows researchers to achieve reliable, high systemic exposure in oral or subcutaneous dosing without complex solvent engineering.
A major limitation of early PARP inhibitors is their tendency to cause severe neutropenia. In validated CFU-GM colony-forming assays, the active moiety of CEP-9722 demonstrated no potentiation of myelotoxicity when combined with standard doses of topotecan or temozolomide. In direct contrast, the older analog CEP-6800 showed inherent myelotoxicity that predicts clinical neutropenia even as a monotherapy. CEP-9722 maintains target efficacy without this compound-related toxicity[1].
| Evidence Dimension | Inherent myelotoxicity (CFU-GM assay) |
| Target Compound Data | CEP-9722 / CEP-8983 (No enhancement of myelosuppressive effects) |
| Comparator Or Baseline | CEP-6800 (High inherent myelotoxicity / neutropenia) |
| Quantified Difference | Complete avoidance of inherent neutropenia compared to older analogs |
| Conditions | Human CFU-GM myeloid progenitor colony-forming assay |
Critical for procurement in combination therapy models where overlapping toxicities force premature study termination or dose reductions.
CEP-9722 provides robust, dose-dependent target engagement in solid tumor models. In U251MG glioma xenografts, baseline administration of temozolomide increases PAR accumulation by 41%. Co-administration or monotherapy with CEP-9722 (41 to 136 mg/kg) aggressively reverses this, attenuating PAR accumulation by 58% to 86% compared to vehicle-treated controls. This confirms that the prodrug's enhanced solubility directly translates to superior biochemical efficacy at the tumor site[1].
| Evidence Dimension | In vivo PAR accumulation attenuation |
| Target Compound Data | CEP-9722 (58% to 86% attenuation at 41-136 mg/kg) |
| Comparator Or Baseline | Temozolomide baseline (41% increase in PAR accumulation) |
| Quantified Difference | Up to 86% reduction in PAR accumulation vs vehicle |
| Conditions | U251MG glioma xenograft models |
Provides quantitative proof of target engagement, ensuring that the selected compound actively reaches and inhibits PARP in dense tumor tissues.
CEP-9722 is the required compound when evaluating PARP inhibition via oral dosing routes, as its highly soluble prodrug structure completely bypasses the formulation failures and low bioavailability associated with its active moiety, CEP-8983 [1].
Ideal for in vivo models combining PARP inhibitors with DNA-damaging agents (such as temozolomide or irinotecan) where avoiding overlapping neutropenia is critical for maintaining dose schedules and study validity [1].
Selected for neuro-oncology models requiring proven, quantifiable attenuation of PAR accumulation in dense tumor microenvironments, leveraging its ability to achieve Cmax levels well above the cellular IC50 [1].